![molecular formula C5H5N5O2 B2850983 [1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI) CAS No. 339338-74-8](/img/structure/B2850983.png)
[1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI) is a derivative of the [1,2,5]oxadiazolo[3,4-b]pyrazine scaffold.
準備方法
The synthesis of [1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI) involves reactions of direct C-H bond functionalization. For example, [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione can be synthesized directly from 3,4-diaminofurazan and oxalic acid by a one-step amide condensation reaction. The reaction conditions typically involve refluxing the reactants in an acidic medium
化学反応の分析
[1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI) undergoes various chemical reactions, primarily nitration reactions. These reactions are used to develop new promising components for explosives, rocket fuel, and gunpowder. Common reagents for these reactions include nitric acid and sulfuric acid, and the reactions are typically carried out under controlled temperature conditions. The major products formed from these reactions are nitrated derivatives of the original compound.
科学的研究の応用
Role of Mitochondrial Uncouplers
Mitochondrial uncouplers are compounds that disrupt the proton gradient across the mitochondrial membrane, leading to increased energy expenditure and reduced fat accumulation. Recent studies have highlighted the potential of [1,2,5]oxadiazolo[3,4-b]pyrazinamine derivatives as effective mitochondrial uncouplers.
Case Study: Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the oxadiazolo[3,4-b]pyrazine core can significantly influence the efficacy of these compounds. For instance:
- 6-amino derivatives were found to enhance mitochondrial respiration in L6 myoblast cells.
- A specific compound, SHS4121705 , exhibited an effective concentration (EC50) of 4.3 μM and showed promising results in reducing liver triglyceride levels in a STAM mouse model of NASH when administered at 25 mg/kg/day .
Efficacy in Preclinical Models
In preclinical studies involving STZ-induced mouse models of NASH:
- Compounds derived from [1,2,5]oxadiazolo[3,4-b]pyrazinamine demonstrated significant improvements in liver health markers such as alanine aminotransferase levels and NAFLD activity scores.
- The SAR investigations revealed that certain substitutions on the aniline moiety could enhance potency while maintaining safety profiles .
Synthesis of Derivatives
The synthesis of [1,2,5]oxadiazolo[3,4-b]pyrazinamine derivatives typically involves:
- Starting Material : 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine.
- Reactions : The compound is subjected to various substitution reactions with alkyl or aryl amines followed by hydroxylation processes.
- Characterization : The synthesized compounds are characterized using techniques such as NMR and mass spectrometry to confirm their structures and purity.
Summary of Key Findings
The following table summarizes key findings from recent studies on [1,2,5]oxadiazolo[3,4-b]pyrazinamine derivatives:
Compound | EC50 (μM) | Liver Triglyceride Reduction | Other Effects |
---|---|---|---|
SHS4121705 | 4.3 | Significant | Improved ALT levels |
Unsymmetrical Analog (10b) | 0.191 | Moderate | Increased OCR in hepatocytes |
Hydroxylated Derivative (12i) | 1.8 | Significant | Enhanced metabolic stability |
作用機序
The mechanism of action of [1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI) involves mitochondrial uncoupling. This process disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in heat generation. These properties make the compound a potential candidate for the treatment of metabolic disorders such as nonalcoholic steatohepatitis.
類似化合物との比較
[1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI) is similar to other compounds in the [1,2,5]oxadiazolo[3,4-b]pyrazine family, such as [1,2,5]thiadiazolo[3,4-b]pyrazine and quinoxaline derivatives . These compounds share similar electron-withdrawing properties and are used in various applications, including chemosensors and photovoltaic materials . [1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI) is unique due to its specific modifications, which enhance its mitochondrial uncoupling properties and potential therapeutic applications.
生物活性
The compound [1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI) (CAS: 339338-74-8) is a member of the oxadiazole family, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C5H5N5O2
- Molar Mass : 167.13 g/mol
- Structural Characteristics : The oxadiazole ring system is known for its ability to interact with various biological targets, making it a promising scaffold for drug development.
Research indicates that compounds containing the oxadiazole scaffold exhibit a variety of biological activities primarily through:
-
Anticancer Activity : Many derivatives have shown cytotoxic effects against various cancer cell lines by inhibiting key enzymes involved in cell proliferation and survival. Notable targets include:
- Histone Deacetylases (HDAC) : Inhibition leads to altered gene expression associated with cancer progression.
- Thymidylate Synthase : Disruption of DNA synthesis in rapidly dividing cancer cells.
- Telomerase : Targeting this enzyme can limit the replicative potential of cancer cells.
- Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial and antifungal activities. For instance, studies have shown that certain oxadiazole derivatives effectively inhibit pathogens such as Escherichia coli and Candida albicans .
Case Studies
-
Anticancer Studies :
- A study highlighted the synthesis and evaluation of several 1,3,4-oxadiazole derivatives, revealing that some compounds exhibited potent anticancer activity against various human cancer cell lines. The structure-activity relationship (SAR) indicated that modifications at specific positions on the oxadiazole ring can enhance cytotoxicity .
- Antimicrobial Activity :
- Mitochondrial Uncoupling :
Data Tables
Biological Activity | Target | Effect |
---|---|---|
Anticancer | HDAC | Inhibition leads to apoptosis in cancer cells |
Antimicrobial | E. coli | Significant growth inhibition observed |
Antifungal | C. albicans | Effective at low concentrations |
Metabolic | Liver Triglycerides | Reduction in NASH model |
特性
IUPAC Name |
5-methoxy-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O2/c1-11-5-2(6)7-3-4(8-5)10-12-9-3/h1H3,(H2,6,7,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAFWRRZPYTPED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=NON=C2N=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。